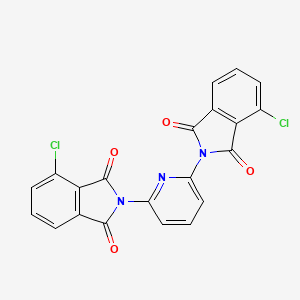![molecular formula C24H24N2O6S B6121208 ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)
ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as MS-275, is a synthetic small molecule inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential applications in cancer treatment and other diseases.
Mécanisme D'action
Ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate inhibits HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. By inhibiting HDACs, this compound increases histone acetylation, leading to the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In addition, this compound has been shown to sensitize cancer cells to radiation therapy, leading to increased cancer cell death. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is that it is a small molecule inhibitor, which makes it easier to use in lab experiments compared to other inhibitors such as antibodies. However, one limitation of this compound is that it has low selectivity for specific HDAC isoforms, which can lead to off-target effects.
Orientations Futures
There are several future directions for the research of ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. One direction is to develop more selective HDAC inhibitors that target specific HDAC isoforms. Another direction is to study the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy. Finally, this compound could be studied for its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves the reaction of 2-aminobenzoic acid with N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycine ethyl ester in the presence of a coupling agent and a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to radiation therapy. In addition, this compound has been studied for its potential applications in other diseases, such as HIV and inflammatory disorders.
Propriétés
IUPAC Name |
ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-3-32-24(28)21-11-7-8-12-22(21)25-23(27)17-26(18-13-15-19(31-2)16-14-18)33(29,30)20-9-5-4-6-10-20/h4-16H,3,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQVFDREGDJTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)
![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)
![2,5-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6121163.png)

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)

![S-(4-hydroxy-6-methyl-2-pyrimidinyl) 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanethioate](/img/structure/B6121194.png)

![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![N-(2-isopropoxyethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121209.png)

![4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)